3-Phenylbutyric acid

Catalog No.
S582874
CAS No.
4593-90-2
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylbutyric acid

CAS Number

4593-90-2

Product Name

3-Phenylbutyric acid

IUPAC Name

3-phenylbutanoic acid

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)

InChI Key

ZZEWMYILWXCRHZ-UHFFFAOYSA-N

SMILES

CC(CC(=O)O)C1=CC=CC=C1

Synonyms

3-PB, 3-phenylbutanoic acid, 3-phenylbutyrate, 3-phenylbutyric acid

Canonical SMILES

CC(CC(=O)O)C1=CC=CC=C1

Protein Folding and Inherited Disorders

One of the most studied aspects of 3-PBA is its effect on protein folding within cells. When proteins misfold, they can clump together and impair cellular function. This is a hallmark of many inherited disorders, including cystic fibrosis .

3-PBA appears to act as a chaperone molecule, aiding proteins in achieving their proper folded state. This can potentially help cells clear misfolded proteins and improve overall cellular health in diseases associated with protein misfolding .

Endoplasmic Reticulum (ER) Stress and Cell Death

The endoplasmic reticulum (ER) is an organelle within cells responsible for protein folding and modification. When protein misfolding becomes excessive, it can trigger ER stress, leading to cell death. 3-PBA has been shown to reduce ER stress in various cell models . This suggests its potential role in protecting cells from damage caused by protein misfolding and ER stress.

Urea Cycle Disorders

The urea cycle is a metabolic pathway responsible for eliminating excess nitrogen from the body. Inherited disorders of the urea cycle can lead to a buildup of toxic ammonia, causing neurological problems. Studies suggest that 3-PBA may improve symptoms in some patients with urea cycle disorders by promoting the removal of excess nitrogenous compounds from the body .

3-PBA can be found naturally in some plants and fruits but can also be synthesized in a lab [, ]. Research into 3-PBA has been ongoing for several decades, with a focus on its potential therapeutic applications [].


Molecular Structure Analysis

3-PBA's structure consists of a three-carbon chain (butanoic acid) with a phenyl group (benzene ring) attached to the third carbon. This structure contains a carboxylic acid functional group (COOH) []. The presence of the phenyl group and the carboxylic acid group are key features that influence the chemical properties and potential biological interactions of 3-PBA [].


Chemical Reactions Analysis

Synthesis of 3-PBA can be achieved through various methods, including chemical reactions from starting materials like cinnamon or benzyl cyanide []. However, details of specific reaction pathways may not be publicly available due to potential proprietary information.

The carboxylic acid group in 3-PBA can undergo various reactions typical of such functional groups, but specific reactions relevant to its research applications are not readily available in publicly accessible sources.


Physical And Chemical Properties Analysis

  • Melting point: 129-131 °C []
  • Boiling point: 275-277 °C []
  • Solubility: Soluble in organic solvents like ethanol and acetone, slightly soluble in water []

Research suggests that 3-PBA may act as a chemical chaperone in some cell types []. Chemical chaperones are molecules that can assist in the proper folding of other proteins. This function is potentially relevant to ongoing research into diseases associated with protein misfolding [].

Further details regarding the mechanism of action are limited in publicly available sources due to the ongoing nature of research in this area.

As with any scientific research involving new compounds, following proper safety protocols is essential when handling 3-PBA.

Specific safety data for 3-PBA may be limited due to its ongoing research and development. However, general safety guidelines for handling organic acids should be followed, including the use of personal protective equipment like gloves, eye protection, and proper ventilation [].

Physical Description

Solid

XLogP3

2.2

LogP

2.18

Melting Point

39-37°C

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4593-90-2
772-17-8

Dates

Modify: 2023-08-15
Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem

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